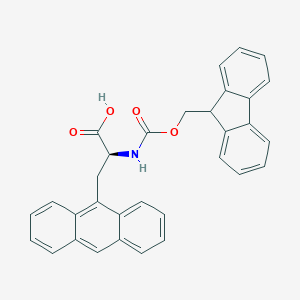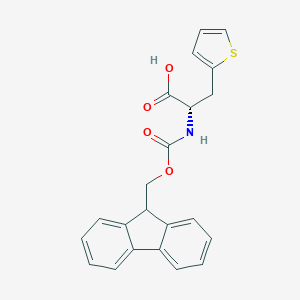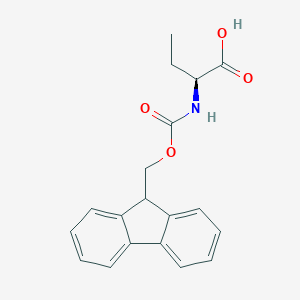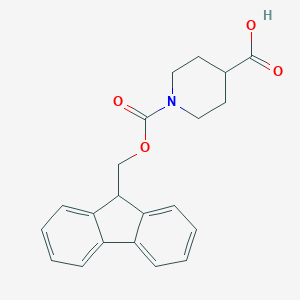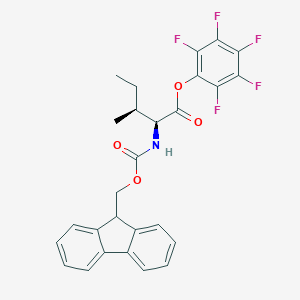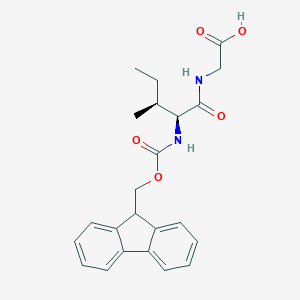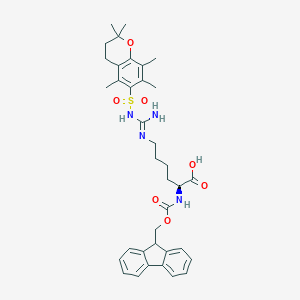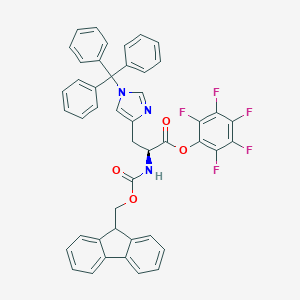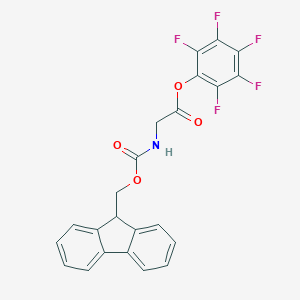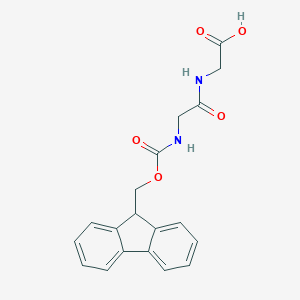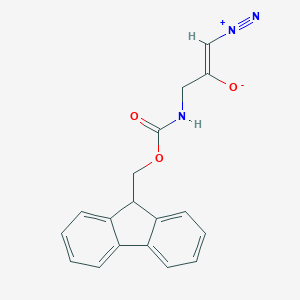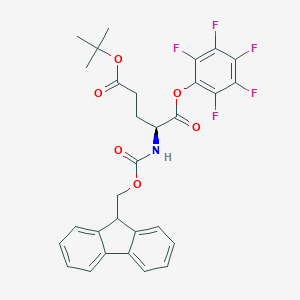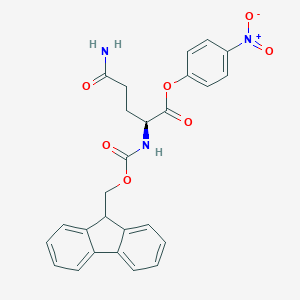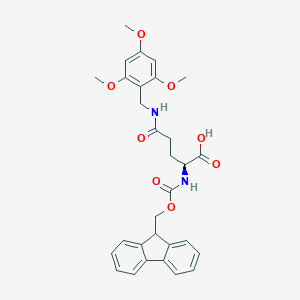
Fmoc-N-methyl-D-leucine
Vue d'ensemble
Description
Fmoc-N-methyl-D-leucine is an Fmoc protected leucine derivative . It is potentially useful for proteomics studies and solid phase peptide synthesis techniques . The empirical formula is C22H25NO4 and the molecular weight is 367.44 .
Synthesis Analysis
The synthesis of Fmoc-N-methyl-D-leucine involves the N-alkylation of an unprotected tryptophan diketopiperazine with a 3a-bromopyrrolidinoindoline . The condensation between L-tryptophan methyl ester and N-Fmoc-D-leucine in the presence of EDC as a coupling agent affords the corresponding L-Trp-D-Leu dipeptide .Molecular Structure Analysis
The molecular structure of Fmoc-N-methyl-D-leucine is represented by the SMILES stringCC(C)CC@@HC(=O)OCC1c2ccccc2-c3ccccc13)C(O)=O . Chemical Reactions Analysis
Fmoc-N-methyl-D-leucine is used in the chemical formation of the peptide bond, which requires not only the activation of the carboxyl group of an amino acid but also the protection of the Na-amino group . The Fmoc group is base-labile and is rapidly removed by base .Physical And Chemical Properties Analysis
Fmoc-N-methyl-D-leucine is a colorless to white powder . It has a melting point of 108-116 °C . The functional group is Fmoc and it is suitable for Fmoc solid-phase peptide synthesis .Applications De Recherche Scientifique
PPARgamma Ligand with Insulin-Sensitizing Activity : Fmoc-L-Leucine (F-L-Leu) acts as a PPARgamma ligand. It binds to the ligand binding domain of PPARgamma uniquely, with two molecules binding to a single receptor. F-L-Leu activates PPARgamma with lower potency but similar efficacy compared to rosiglitazone, leading to improved insulin sensitivity in mice without substantial adipogenic activity. This indicates potential applications in diabetes treatment (Rocchi et al., 2001).
Conformational Characterization of Amino Acid Derivatives : The crystal structure of Fmoc-homo-β-(S)-leucine methyl ester, derived from the parent α-amino acid, indicates an extended conformation. This could inform the design of peptidomimetics and other bioactive compounds (Benedetti et al., 2004).
Methyl Group Dynamics in Proteins : The dynamics of methyl groups in Fmoc-leucine have been compared with those in a protein hydrophobic core. Such studies are crucial for understanding protein behavior and interactions at a molecular level (Vugmeyster et al., 2010).
Enzymatic Hydrolysis in Peptide Self-Assembly : Esterase-directed self-assembly of Fmoc-peptide methyl esters, including Fmoc-threonine and leucine/phenylalanine esters, has been explored. This approach is significant for the development of molecular hydrogels and nanotubes with tunable properties (Das et al., 2008).
NMR Spectroscopy in Structure Studies : Solid-state NMR spectroscopy was used to study the structure of Fmoc-protected amino acids, including Fmoc-leucine. This approach is valuable for understanding the structural aspects of biological molecules (Keeler et al., 2017).
Surfactant Properties of FMOC-Amino Acids : The surfactant properties of FMOC-amino acids, such as FMOC-L-leucine, have been discovered and characterized. This opens new research avenues in the field of material science and biochemistry (Vijay et al., 2012).
Brain Protection by FMOC-L-Leucine : FMOC-L-leucine has shown neuroprotective potential in both mature and immature brain models. This suggests its potential in developing treatments for neurological disorders (Maurois et al., 2008).
Solid Phase Peptide Synthesis Applications : Fmoc-N-methyl-D-leucine is used in solid-phase peptide synthesis, demonstrating its utility in the synthesis of complex peptides and proteins for various biomedical applications (Huang et al., 2007).
Safety And Hazards
Orientations Futures
The development of the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group and its integration into current synthesis methods is considered a major landmark in the history of the chemical synthesis of peptides . The many beneficial attributes of the Fmoc group allow very rapid and highly efficient synthesis of peptides, including ones of significant size and complexity, making it an even more valuable resource for research in the post-genomic world .
Propriétés
IUPAC Name |
(2R)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25NO4/c1-14(2)12-20(21(24)25)23(3)22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,14,19-20H,12-13H2,1-3H3,(H,24,25)/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUJQSIPFDWLNDC-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)O)N(C)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40427131 | |
| Record name | Fmoc-N-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
367.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-N-methyl-D-leucine | |
CAS RN |
103478-63-3 | |
| Record name | N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-methyl-D-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103478-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fmoc-N-methyl-D-leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40427131 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-methyl-D-leucine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



